Vildagliptin Carboxylic Acid Metabolite
Overview
Description
Mechanism of Action
Target of Action
The primary target of Vildagliptin Carboxylic Acid Metabolite is the enzyme known as dipeptidyl peptidase-4 (DPP-4). DPP-4 is a transmembrane cell surface aminopeptidase, which is widely expressed in liver, kidney, lung, intestine and other tissues, as well as capillary endothelial cells and subsets of T lymphocytes .
Mode of Action
By inhibiting DPP-4, Vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .
Biochemical Pathways
The major biochemical pathway affected by Vildagliptin is the incretin pathway. Incretins like GLP-1 and GIP are hormones that regulate blood glucose levels and maintain glucose homeostasis . By inhibiting DPP-4, Vildagliptin prevents the rapid inactivation of these incretins, thereby enhancing their insulinotropic effects .
Pharmacokinetics
Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extra vascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs . The DPP-4 enzyme contributes to the formation of the major hydrolysis metabolite, LAY 151 . Vildagliptin is also a substrate of DPP-4 .
Result of Action
The molecular effect of Vildagliptin’s action is the inhibition of DPP-4, which leads to increased levels of GLP-1 and GIP . This results in improved glycemic control . On a cellular level, this can lead to enhanced insulin secretion and regulation of blood glucose levels .
Action Environment
Environmental factors such as renal impairment can influence the action of Vildagliptin. For instance, in patients with chronic renal failure, there is an increase in plasma exposure of Vildagliptin due to reduced glomerular filtration . Additionally, the accumulation of uremic toxins in patients with chronic renal failure can inhibit the activity of organic anion transporter 3 (OAT3), blocking renal excretion of Vildagliptin .
Biochemical Analysis
Biochemical Properties
Vildagliptin Carboxylic Acid Metabolite plays a significant role in biochemical reactions, particularly in the inhibition of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner . The interaction between this compound and DPP-4 is characterized by the formation of a covalent bond, which leads to the prolonged inhibition of the enzyme .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion by increasing the levels of active incretin hormones . This metabolite also affects alpha cells by reducing glucagon release, which helps in lowering blood glucose levels . Additionally, this compound influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of insulin and glucagon secretion . Furthermore, it impacts gene expression related to glucose metabolism and insulin sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DPP-4 enzyme. The metabolite binds to the active site of DPP-4, forming a covalent bond with the serine residue in the enzyme’s catalytic site . This binding inhibits the enzyme’s activity, preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced glucagon release . Additionally, this compound may influence other molecular targets involved in glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the metabolite is influenced by various factors, including pH, temperature, and the presence of other biomolecules . Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained inhibition of DPP-4 activity and prolonged enhancement of incretin hormone levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the metabolite effectively inhibits DPP-4 activity, leading to increased levels of active incretin hormones and improved glucose homeostasis . At higher doses, potential toxic or adverse effects may be observed, including gastrointestinal disturbances and alterations in liver enzyme levels . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary pathway is the hydrolysis of the nitrile group in vildagliptin, catalyzed by dipeptidyl peptidases . This reaction results in the formation of the carboxylic acid metabolite, which is further metabolized and excreted . The metabolite interacts with various enzymes and cofactors involved in glucose metabolism, including DPP-4, GLP-1, and GIP . These interactions influence metabolic flux and the levels of other metabolites involved in glucose homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The metabolite is primarily transported via organic anion transporters, such as organic anion transporter 3 (OAT3), which facilitate its uptake into cells . Once inside the cells, this compound is distributed to various tissues, including the liver, kidneys, and pancreas . The localization and accumulation of the metabolite in these tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The metabolite is primarily localized in the cytoplasm, where it interacts with DPP-4 and other biomolecules involved in glucose metabolism . Targeting signals and post-translational modifications may direct the metabolite to specific compartments or organelles within the cells . These localization patterns influence the metabolite’s ability to inhibit DPP-4 activity and regulate glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Carboxylic Acid Metabolite involves the hydrolysis of Vildagliptin. This reaction is catalyzed by dipeptidyl peptidase enzymes in the human body . The industrial production methods for Vildagliptin itself involve several steps, including the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then further reacted to produce Vildagliptin .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin Carboxylic Acid Metabolite undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from Vildagliptin.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the metabolite.
Substitution: The metabolite can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major product formed from the hydrolysis of Vildagliptin is the this compound itself . Other products can be formed depending on the specific reactions and conditions applied.
Scientific Research Applications
Vildagliptin Carboxylic Acid Metabolite has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its role in metabolic pathways and its interaction with enzymes.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin Carboxylic Acid Metabolite: Another DPP-4 inhibitor metabolite with similar pharmacological properties.
Saxagliptin Carboxylic Acid Metabolite: Similar in its mechanism of action and use in diabetes treatment.
Uniqueness
Vildagliptin Carboxylic Acid Metabolite is unique due to its specific interaction with DPP-4 and its pharmacokinetic profile. It has a distinct metabolic pathway and is studied for its specific effects on glucose regulation and insulin secretion .
Properties
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNLUFQUDQQJU-FBXIQOIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676196 | |
Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565453-40-9 | |
Record name | L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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